2-Ethoxyquinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
2-ethoxyquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-6-4-8-7-9(12(14)15)3-5-10(8)13-11/h3-7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISFJCMOIHCDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethoxyquinoline-6-carboxylic acid can be achieved through various methods. One common synthetic route involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. Microwave irradiation has also been employed to enhance the efficiency of the reaction . Industrial production methods often utilize green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, to minimize environmental impact .
Chemical Reactions Analysis
2-Ethoxyquinoline-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into various quinoline derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives
Common reagents used in these reactions include thionyl chloride for the formation of acid chlorides and palladium catalysts for cross-coupling reactions . Major products formed from these reactions include quinoline-6-carboxylic acid derivatives and substituted quinoline compounds .
Scientific Research Applications
2-Ethoxyquinoline-6-carboxylic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are known for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . The compound is also used in the synthesis of bioactive molecules and as a building block for drug discovery . In industrial chemistry, quinoline derivatives are utilized as catalysts, dyes, and materials for electronic devices .
Mechanism of Action
The mechanism of action of 2-Ethoxyquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . This mechanism is particularly effective in treating bacterial infections and has been widely studied in the context of antibiotic resistance .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Substituent Size and Polarity: The ethoxy group in 2-Ethoxyquinoline-6-carboxylic acid increases lipophilicity compared to methyl (2-Methylquinoline-6-carboxylic acid) but less than nitro (2-Ethoxy-6-nitroquinoline-4-carboxylic acid). This affects solubility and membrane permeability .
- Electronic Effects : The carboxylic acid at position 6 enhances hydrogen-bonding capacity, critical for receptor interactions, whereas nitro groups (e.g., in ) may confer electrophilic reactivity .
Biological Activity
2-Ethoxyquinoline-6-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by a carboxylic acid functional group at the 6-position and an ethoxy group at the 2-position. The molecular formula is , and its structure contributes to its biological interactions.
The exact biochemical pathways affected by this compound remain largely unknown; however, similar quinoline derivatives have been shown to influence various cellular processes. These include:
- Cell Signaling Pathways : Quinoline derivatives can modulate signaling pathways that regulate cell growth and apoptosis.
- Enzyme Interaction : They may inhibit or activate specific enzymes, impacting metabolic processes within cells.
- Gene Expression : Changes in gene expression profiles have been observed, suggesting potential roles in transcription regulation.
Biological Activities
Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Properties : Some studies suggest that quinoline derivatives can inhibit bacterial growth and show antifungal activity.
- Anticancer Effects : Certain compounds within the quinoline family have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Activity against fungal strains | |
| Anticancer | Cytotoxicity in cancer cell lines |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key aspects include:
- Absorption : The compound's bioavailability and how it is absorbed in biological systems need further investigation.
- Distribution : Insights into how the compound distributes throughout the body can inform its efficacy and safety.
- Metabolism and Excretion : Knowledge about metabolic pathways and excretion routes is crucial for determining long-term effects and potential toxicity.
Q & A
Q. What experimental approaches elucidate the role of the ethoxy group in modulating biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
